molecular formula C22H20Cl2N2O3 B6483959 (2Z)-6-chloro-2-[(3-chloro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide CAS No. 1327170-11-5

(2Z)-6-chloro-2-[(3-chloro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B6483959
CAS No.: 1327170-11-5
M. Wt: 431.3 g/mol
InChI Key: PVBHRJXYCNWKAL-UHFFFAOYSA-N
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Description

This compound is a chromene-3-carboxamide derivative featuring a substituted imino group at position 2 and an oxolane (tetrahydrofuran) methyl substituent on the carboxamide nitrogen. Its Z-configuration at the imino double bond and the presence of chlorine atoms at positions 6 (chromene) and 3 (phenyl ring) contribute to its structural uniqueness. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

6-chloro-2-(3-chloro-4-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3/c1-13-4-6-16(11-19(13)24)26-22-18(21(27)25-12-17-3-2-8-28-17)10-14-9-15(23)5-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBHRJXYCNWKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-6-chloro-2-[(3-chloro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide, with the CAS number 1327170-11-5, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20Cl2N2O3, with a molecular weight of 431.3 g/mol. The structure includes a chromene core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC22H20Cl2N2O3
Molecular Weight431.3 g/mol
IUPAC NameThis compound

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It might interact with cellular receptors, influencing signal transduction pathways and cellular responses.
  • Gene Expression Alteration : The compound could modulate the expression of genes related to various biological processes, including apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that derivatives of chromene compounds possess anticancer properties. For instance, compounds similar in structure to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against certain bacterial strains, although specific data on this compound's efficacy is limited.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of similar chromene derivatives on human cancer cell lines, reporting IC50 values indicating significant growth inhibition at micromolar concentrations.
    CompoundCell LineIC50 (µM)
    Chromene Derivative ASJSA-10.19
    Chromene Derivative BHCT1160.14
  • In Vivo Studies : Animal models have been used to assess the antitumor efficacy of related compounds. For example, one study reported a 100% regression rate in tumor size when administered at specific dosages over a defined period.
    TreatmentTumor TypeRegression Rate (%)
    Compound X (100 mg/kg)Osteosarcoma100
    Compound Y (50 mg/kg)Colon Cancer86

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Chromene Carboxamide Derivatives

Compound 12 (2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide) shares the chromene-3-carboxamide scaffold but differs in substituents. Key distinctions:

  • Substituent at position 2: The target compound has a (3-chloro-4-methylphenyl)imino group, while compound 12 features a sulfamoylphenyl group.
  • N-substituent : The target compound’s oxolan-2-ylmethyl group may enhance lipophilicity compared to the sulfamoyl group in 12 , which improves water solubility .
Property Target Compound Compound 12
Chromene substitution 6-chloro Unsubstituted
Position 2 group (3-chloro-4-methylphenyl)imino (Z-configuration) 2-oxo
N-substituent Oxolan-2-ylmethyl 4-sulfamoylphenyl
Potential bioactivity Not reported Anticancer (in vitro screening)

Imino-Substituted Analogues

The compound 3-chloro-N-phenyl-phthalimide () shares a chloro-substituted aromatic system but lacks the chromene core. Its primary application is as a monomer precursor for polyimides, highlighting the role of chloro and phenyl groups in polymer synthesis .

Chromene Derivatives with Heterocyclic Modifications

Compound 4 (9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one) from incorporates a pyrimidinone ring fused to the chromene system. This structural complexity contrasts with the target compound’s simpler imino-carboxamide framework. The presence of multiple chloro groups in both compounds suggests shared synthetic strategies, such as halogenation to modulate electronic properties .

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